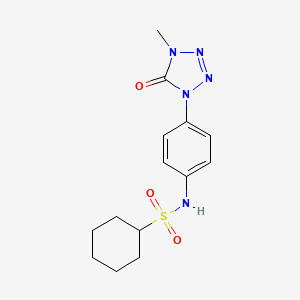

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide

Description

This compound features a cyclohexanesulfonamide moiety linked to a phenyl ring substituted with a 4-methyl-5-oxo-tetrazole group. Its synthesis likely involves cyclization steps similar to those described for related tetrazole derivatives, such as sodium azide-mediated reactions or base-catalyzed tautomerization .

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18-14(20)19(17-16-18)12-9-7-11(8-10-12)15-23(21,22)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXUOXZROBYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole derivative reacts with a halogenated benzene compound.

Sulfonamide Formation: The final step involves the reaction of the phenyl-tetrazole intermediate with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the ketone group on the tetrazole ring, potentially converting it to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can be employed for nitration or sulfonation reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be explored for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with various biological targets. Its tetrazole ring is known to mimic carboxylate groups, which can be crucial in binding to active sites of enzymes.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. The sulfonamide group is a common pharmacophore in many drugs, providing opportunities for therapeutic development.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance binding affinity and specificity through additional interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Sulfonamide Variations : Cyclohexane sulfonamide in the target compound likely increases lipophilicity compared to aromatic sulfonamides (e.g., 7–9), affecting membrane permeability .

- Heterocyclic Core : Triazole-thiones (7–9) exhibit tautomerism and sulfur participation in hydrogen bonding, unlike the tetrazole’s nitrogen-dominated interactions .

Pharmacological and Physicochemical Properties

- Metabolism : While direct data on the target compound is unavailable, Alfentanil () demonstrates that tetrazole-containing drugs are metabolized via CYP3A4. The cyclohexane sulfonamide may reduce hepatic extraction compared to Alfentanil’s piperidine backbone .

- Solubility and Stability :

- The cyclohexane group may lower aqueous solubility compared to phenylsulfonyl analogs (7–9) but improve blood-brain barrier penetration .

- IR data for similar compounds (e.g., C=O stretches at 1663–1682 cm⁻¹ in ) suggest the target compound’s oxo-tetrazole would exhibit strong carbonyl absorption, aiding in characterization .

Spectral Characterization

- IR Spectroscopy :

- NMR : Aromatic protons (δ 7.4–8.0 ppm) and cyclohexane signals (δ 1.0–2.5 ppm) would dominate, comparable to acetamide derivatives in .

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide is a complex organic compound notable for its diverse structural features, including a tetrazole ring and a sulfonamide group. This compound has garnered interest in pharmaceutical research due to the potential biological activities associated with its unique molecular structure.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 337.40 g/mol. The presence of the tetrazole ring is particularly significant, as tetrazoles are known for their ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.40 g/mol |

| CAS Number | 1396847-15-6 |

The biological activity of this compound is primarily attributed to its tetrazole moiety, which can mimic carboxylic acids and interact with enzymes or receptors. The sulfonamide group may enhance its binding affinity and specificity towards biological targets.

Potential Activities:

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also exhibit such effects.

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Given the structural similarities to other bioactive compounds, this compound may also possess anticancer properties, warranting further investigation.

Case Studies

- Tetrazole Derivatives : Research indicates that tetrazole derivatives can inhibit various enzymes and have been explored for their roles in cancer therapy and antimicrobial applications .

- Sulfonamide Compounds : Compounds containing sulfonamide groups have been widely studied for their antibacterial and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.